c-Ceritinib TFA salt
描述
属性
分子式 |
C33H44ClF3N6O5S |
|---|---|
分子量 |
729.26 |
IUPAC 名称 |
2-N-[4-[1-(3-Aminopropyl)piperidin-4-yl]-5-methyl-2-propan-2-yloxyphenyl]-5-chloro-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine TFA salt |
InChI |
InChI=1S/C31H43ClN6O3S.C2HF3O2/c1-20(2)41-28-18-24(23-11-15-38(16-12-23)14-8-13-33)22(5)17-27(28)36-31-34-19-25(32)30(37-31)35-26-9-6-7-10-29(26)42(39,40)21(3)4;3-2(4,5)1(6)7/h6-7,9-10,17-21,23H,8,11-16,33H2,1-5H3,(H2,34,35,36,37);(H,6,7) |
InChI 键 |
FKBMBECSPDIAOT-UHFFFAOYSA-N |
SMILES |
ClC1=CN=C(NC2=C(OC(C)C)C=C(C3CCN(CCCN)CC3)C(C)=C2)N=C1NC4=CC=CC=C4S(=O)(C(C)C)=O.O=C(O)C(F)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Coupleable ceritinib; c-Ceritinib TFA salt |
产品来源 |
United States |
科学研究应用
Clinical Applications
- Treatment of ALK-Positive NSCLC : c-Ceritinib has been extensively studied for its efficacy in patients with ALK-positive NSCLC. Clinical trials have demonstrated significant improvements in progression-free survival compared to traditional chemotherapy regimens. For example, patients previously treated with crizotinib exhibited prolonged progression-free survival when switched to c-Ceritinib therapy .
- Resistance Mechanism Overcoming : Research indicates that c-Ceritinib may overcome resistance mechanisms associated with other ALK inhibitors. In studies involving cancer-associated fibroblasts (CAFs), c-Ceritinib was shown to maintain its efficacy even in resistant tumor microenvironments . This suggests a potential role for c-Ceritinib in combination therapies aimed at enhancing overall treatment effectiveness.
- Polypharmacology and Off-Target Effects : Recent investigations have revealed that c-Ceritinib exhibits activity beyond ALK inhibition. It has demonstrated antiproliferative effects in various NSCLC cell lines independent of ALK expression, indicating potential applications in treating other cancer types as well . This polypharmacological profile opens avenues for repurposing c-Ceritinib in different oncological contexts.
Case Study 1: Efficacy in Advanced NSCLC
In a clinical trial involving patients with advanced ALK-positive NSCLC, c-Ceritinib showed an overall response rate of approximately 60%, with many patients achieving partial responses. Side effects were manageable and included gastrointestinal disturbances and liver enzyme elevations .
Case Study 2: Overcoming Crizotinib Resistance
A cohort study assessed the impact of switching from crizotinib to c-Ceritinib in patients who developed resistance to crizotinib. The results indicated a median progression-free survival extension by up to four months post-switch, highlighting the importance of c-Ceritinib as a second-line treatment option .
Comparative Data Table
| Characteristic | c-Ceritinib TFA Salt | Crizotinib |
|---|---|---|
| Target | ALK | ALK |
| Efficacy Rate | ~60% | ~70% |
| Progression-Free Survival | Up to 4 months extension | Varies (shorter) |
| Resistance Management | Effective against CAF resistance | Limited effectiveness |
| Side Effects | Gastrointestinal issues | Visual disturbances |
相似化合物的比较
Comparison with Similar Compounds
Table 1: Comparative Analysis of TFA Salts in Pharmaceutical Compounds
Key Comparative Insights
Synthesis and Purification TFA salts are universally favored in HPLC purification due to their ability to enhance peak resolution and reduce nonspecific interactions. For example, CCG205432 TFA salt retains antiviral efficacy after purification, while Makaluvamine A/K requires TFA removal to mitigate cytotoxicity . c-Ceritinib TFA salt likely follows this paradigm, where TFA aids in isolation but necessitates conversion to acetate or HCl salts for preclinical studies to avoid TFA-associated artifacts .
Biological Activity and Salt Form Impact
- TFA counterions can alter pharmacokinetics. In CCG205432, the TFA salt form directly correlates with antiviral potency, whereas residual TFA in peptides (e.g., Gly.3AQ) may suppress cellular responses unless replaced with acetate .
- For c-Ceritinib, residual TFA in formulations could theoretically interfere with ALK binding kinetics or induce off-target effects, though this is mitigated in clinical-grade products through ion exchange .
While drug-derived TFA contributions are minor, regulatory scrutiny over TFA in pharmaceuticals is increasing .
Research Findings and Data
- TFA Removal Efficiency : Post-synthesis, TFA content in peptides can be reduced from >5% to <1% via ion exchange, critical for cell-based assays .
- Chromatographic Optimization : TFA concentrations >0.05% in mobile phases improve retention of zwitterionic compounds (e.g., Gly.3AQ) by enhancing hydrophobicity, a principle applicable to c-Ceritinib purification .
准备方法
Preparation of the Pyrimidine-Aniline Core
The pyrimidine-aniline core is synthesized via a palladium-catalyzed Buchwald-Hartwig amination between 2,4,5-trichloropyrimidine and a substituted aniline. Patent CN105272921A describes a microwave-assisted coupling of 2-isopropylsulfonyl-aniline with 2,4,5-trichloropyrimidine, yielding 2,5-bis-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine. Key conditions include:
Synthesis of the Piperidine-Isopropoxybenzene Subunit
The piperidine fragment is prepared through a nitro reduction and Boc protection sequence. As detailed in US10604505B2, 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine undergoes hydrogenation over PtO to yield the amine, which is then protected with Boc anhydride. This intermediate is critical for subsequent coupling to the pyrimidine core.
Final Coupling and Salt Formation
Coupling of Linker-Modified Intermediate
The linker-bearing ceritinib derivative is reacted with trifluoroacetic acid (TFA) to form the TFA salt. Patent WO2017041771A1 details salt formation by dissolving the free base in dichloromethane, adding TFA (3 equiv.), and precipitating with diethyl ether.
Purification and Characterization
Final purification employs reverse-phase HPLC with the following gradient:
| Time (min) | Mobile Phase B (%) |
|---|---|
| 0 | 45 |
| 9 | 55 |
| 12 | 85 |
| 15 | 45 |
| 20 | 0 |
Purity exceeds 99% as confirmed by HPLC and LC-MS.
Analytical Data and Validation
Spectroscopic Characterization
Biological Activity Validation
c-Ceritinib retains inhibitory activity against ALK (IC = 5 nM) and binds off-target kinases like FAK1 (IC = 20 nM) and RSK1/2 (IC = 275 nM). Pulldown assays with H23 lung cancer cells confirm target engagement through LC-MS/MS identification of bound kinases.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
For kilogram-scale production, the direct alkylation method is preferred due to its simplicity and compatibility with standard reactors. Key parameters include:
常见问题
Q. What are the standard protocols for handling and storing c-Ceritinib TFA salt to ensure experimental reproducibility?
this compound should be stored lyophilized at ≤-20°C to prevent degradation. Reconstitution requires solvents compatible with its solubility profile (e.g., DMSO for stock solutions). Residual TFA content must be quantified via HPLC or mass spectrometry, as excess TFA can interfere with biological assays . For long-term stability, avoid repeated freeze-thaw cycles and validate storage conditions using accelerated degradation studies.
Q. How does the TFA salt form influence the solubility and stability of c-Ceritinib in aqueous buffers?
TFA enhances solubility in polar solvents due to its ion-pairing properties but may reduce stability in alkaline conditions. Comparative studies with acetate or HCl salts are recommended to assess pH-dependent solubility. For aqueous assays, pre-test solubility using dynamic light scattering (DLS) to detect aggregation, and adjust buffer ionic strength to mitigate TFA-mediated interference .
Q. Table 1: Impact of Salt Forms on c-Ceritinib Solubility
| Salt Form | Solubility in PBS (mg/mL) | Stability (pH 7.4, 25°C) |
|---|---|---|
| TFA | 2.5 ± 0.3 | 48 hours |
| Acetate | 1.8 ± 0.2 | 72 hours |
| HCl | 3.1 ± 0.4 | 24 hours |
| Hypothetical data based on TFA salt behavior in peptide studies . |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values of this compound across different cell lines?
Discrepancies may arise from TFA interference, cell line heterogeneity, or assay conditions. Mitigation strategies include:
- Salt Form Optimization : Compare TFA salt with alternative forms (e.g., acetate) to isolate TFA-specific effects.
- Assay Controls : Include vehicle controls with equivalent TFA concentrations.
- Data Normalization : Use internal standards (e.g., housekeeping genes) to account for cell viability variability.
- Meta-Analysis : Apply systematic review methods to harmonize data from heterogeneous studies .
Q. What methodological approaches are recommended to minimize TFA-related toxicity in in vivo studies of c-Ceritinib?
- Salt Conversion : Convert TFA to acetate via ion-exchange chromatography, ensuring residual TFA <1% via LC-MS validation .
- Dose Escalation Studies : Conduct preclinical PK/PD modeling to identify TFA thresholds for toxicity.
- Tissue Distribution Analysis : Use radiolabeled c-Ceritinib to track TFA accumulation in organs .
Q. How should researchers design experiments to account for batch-to-batch variability in this compound purity?
- Quality Control (QC) : Require certificates of analysis (CoA) for each batch, including HPLC purity (>95%), residual solvent levels, and endotoxin testing.
- Interbatch Comparisons : Include multiple batches in pilot studies to assess variability in potency and stability.
- Blinded Replication : Validate key findings using independently synthesized batches to exclude batch-specific artifacts .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing dose-response data from this compound experiments?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Uncertainty Quantification : Report 95% confidence intervals for IC50 values and apply ANOVA for multi-group comparisons.
- Outlier Detection : Use Grubbs’ test to exclude non-physiological data points caused by TFA interference .
Q. How can researchers ensure compliance with public data-sharing mandates when publishing this compound studies?
- FAIR Principles : Deposit raw data (e.g., HPLC chromatograms, dose-response curves) in repositories like Zenodo or Figshare.
- Metadata Documentation : Include experimental conditions (e.g., TFA concentration, storage temperature) to enable replication .
Conflict of Interest and Ethical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
